1-(Mesityloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride
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Overview
Description
1-(Mesityloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride is a chemical compound that features a mesityloxy group, a piperidine ring, and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Mesityloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride typically involves the reaction of mesityl oxide with piperidine and subsequent reduction and hydrochloride salt formation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for hydrogenation steps.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(Mesityloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The mesityloxy group can be reduced to a simpler alkyl group.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of 1-(Mesityloxy)-3-piperidin-1-ylpropan-2-one.
Reduction: Formation of 1-(Mesityl)-3-piperidin-1-ylpropan-2-ol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-(Mesityloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Mesityloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The mesityloxy group may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged residues. This compound may modulate signaling pathways by altering receptor conformation or enzyme activity.
Comparison with Similar Compounds
- 1-(Phenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride
- 1-(Toluoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride
- 1-(Anisyloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride
Comparison: 1-(Mesityloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride is unique due to the presence of the mesityloxy group, which provides steric hindrance and electronic effects that can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications.
Properties
IUPAC Name |
1-piperidin-1-yl-3-(2,4,6-trimethylphenoxy)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-13-9-14(2)17(15(3)10-13)20-12-16(19)11-18-7-5-4-6-8-18;/h9-10,16,19H,4-8,11-12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKQTMMWAJOADU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(CN2CCCCC2)O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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